molecular formula C16H18FN B1372322 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline CAS No. 1039322-89-8

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline

Cat. No.: B1372322
CAS No.: 1039322-89-8
M. Wt: 243.32 g/mol
InChI Key: SOFJRHWETABJOK-UHFFFAOYSA-N
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Description

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline is a useful research compound. Its molecular formula is C16H18FN and its molecular weight is 243.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatization

2-Fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline serves as a key component in the synthesis of complex organic compounds. Wu et al. (2021) described its use as a monodentate transient directing group in a Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process enables efficient synthesis of quinazoline and fused isoindolinone scaffolds, which have various applications in medicinal chemistry (Wu et al., 2021). Similarly, Diansheng (2009) documented the synthesis of a lithium 1-azaallyl compound using this aniline, highlighting its role in the formation of intricate organic structures (Diansheng, 2009).

Herbicidal Activity

The compound has been utilized in the design and synthesis of herbicidal agents. Wu et al. (2011) developed novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using this compound as a starting material. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, showcasing the agricultural applications of this chemical (Wu et al., 2011).

Spectroscopic Studies and Material Science

The aniline derivative is also significant in spectroscopic studies and material science. Geethanjali et al. (2015) conducted fluorescence quenching studies using derivatives of this compound, offering insights into the photophysical properties of such molecules (Geethanjali et al., 2015). Ceylan et al. (2016) investigated the structure and properties of a similar compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, through spectroscopic and theoretical methods, highlighting its potential in developing materials with specific optical and electronic properties (Ceylan et al., 2016).

Catalysis

In the field of catalysis, Younis et al. (2016) utilized an analog of this compound in the hydroamination of diphenylbutadiyne, demonstrating its utility in facilitating organic reactions (Younis et al., 2016).

Properties

IUPAC Name

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN/c1-11-4-7-14(8-5-11)13(3)18-16-10-12(2)6-9-15(16)17/h4-10,13,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFJRHWETABJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=CC(=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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